2-Bromo-N,3-dimethylbenzene-1-sulfonamide

Anticholinesterase Alzheimer's disease Neurodegeneration

2-Bromo-N,3-dimethylbenzene-1-sulfonamide (CAS 1872212-11-7; molecular formula C₈H₁₀BrNO₂S; MW 264.14 g/mol) belongs to the substituted benzenesulfonamide class, characterized by a bromine atom at the 2-position, a methyl group at the 3-position of the benzene ring, and an N-methyl substituent on the sulfonamide nitrogen. This specific 2-bromo-3-methyl-N-methyl substitution pattern places it within a family of halogenated sulfonamides that have demonstrated activity across multiple therapeutic targets, including steroid sulfatase, carbonic anhydrase isoforms, cholinesterases, and α-glucosidase.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
Cat. No. B13316534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,3-dimethylbenzene-1-sulfonamide
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)S(=O)(=O)NC)Br
InChIInChI=1S/C8H10BrNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
InChIKeyKWNRAMAPJVMDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,3-dimethylbenzene-1-sulfonamide – Procurement-Relevant Structural and Class Profile


2-Bromo-N,3-dimethylbenzene-1-sulfonamide (CAS 1872212-11-7; molecular formula C₈H₁₀BrNO₂S; MW 264.14 g/mol) belongs to the substituted benzenesulfonamide class, characterized by a bromine atom at the 2-position, a methyl group at the 3-position of the benzene ring, and an N-methyl substituent on the sulfonamide nitrogen . This specific 2-bromo-3-methyl-N-methyl substitution pattern places it within a family of halogenated sulfonamides that have demonstrated activity across multiple therapeutic targets, including steroid sulfatase, carbonic anhydrase isoforms, cholinesterases, and α-glucosidase [1]. The compound serves as both a building block for medicinal chemistry campaigns and a candidate for direct biological evaluation in antimicrobial and antidiabetic programs where brominated 2,3-dimethylphenyl sulfonamides have been identified as potent agents [2].

Why N,3-Dimethylbenzenesulfonamide or Other Close Analogs Cannot Substitute for 2-Bromo-N,3-dimethylbenzene-1-sulfonamide


Within the benzenesulfonamide class, seemingly minor structural variations produce large, quantifiable differences in biological potency and target selectivity. Bromination of the benzene ring at the 2-position consistently enhances enzymatic inhibition: the dibrominated analog of benzenesulfonamide increased acetylcholinesterase inhibition by approximately 2.6 percentage points and α-glucosidase inhibition by 4 percentage points at 1 mg/mL, while reducing IC₅₀ values by 20–35% relative to the non-brominated parent [1]. The combination of a 2-bromo substituent with 2,3-dimethyl groups on the phenyl ring has been explicitly identified in QSAR and molecular docking studies as a structural determinant for potent antimicrobial and antidiabetic activity, a profile not observed in compounds lacking either the bromo or the dimethyl substitution pattern [2]. Procuring a non-brominated analog such as N,3-dimethylbenzenesulfonamide (CAS 173020-15-0) therefore risks loss of the enhanced target engagement documented for the brominated scaffold, making direct substitution invalid without re-validation of the intended assay or synthetic pathway.

Quantitative Differentiation Evidence for 2-Bromo-N,3-dimethylbenzene-1-sulfonamide vs. Closest Analogs


Bromination of Benzenesulfonamide Increases Acetylcholinesterase (AChE) Inhibition – Direct Parent-vs-Brominated Comparison

Non-brominated benzene sulfonamide exhibited 61.40 ± 0.21% AChE inhibition at highest tested concentration with an IC₅₀ of 241.85 µg/mL, whereas the N,N-dibrominated benzenesulfonamide product achieved 63.98 ± 1.51% inhibition with an IC₅₀ of 192.89 µg/mL, representing a 20.3% improvement in IC₅₀ potency upon bromination. The positive control galantamine showed 75.72 ± 0.35% inhibition with an IC₅₀ of 43.30 µg/mL [1]. This class-level evidence directly supports the procurement of brominated over non-brominated benzenesulfonamide scaffolds for cholinesterase-targeted programs.

Anticholinesterase Alzheimer's disease Neurodegeneration

Brominated Benzenesulfonamide Shows Superior α-Glucosidase Inhibition vs. Non-Brominated Parent

In a direct comparative study, non-brominated benzene sulfonamide produced 74.62 ± 0.40% α-glucosidase inhibition at 1 mg/mL with an IC₅₀ of 122.40 µg/mL. Bromination elevated inhibition to 78.61% at 1 mg/mL and reduced the IC₅₀ to 47.70 µg/mL—a 2.6-fold improvement in potency. The standard drug acarbose exhibited 86.61 ± 0.43% inhibition with an IC₅₀ of 34.39 µg/mL [1]. These data demonstrate that bromination shifts the α-glucosidase IC₅₀ into a therapeutically more relevant range compared to the non-brominated scaffold.

α-Glucosidase Type II Diabetes Antihyperglycemic

Bromo and 2,3-Dimethyl Substitution Pattern Confers Potent Antimicrobial Activity – QSAR-Validated Structural Determinant

In a systematic study of N-aryl/N,N-dimethyl sulphonamide derivatives, QSAR modeling identified valence first-order and second-order molecular connectivity indices as controlling descriptors for antimicrobial activity. The authors concluded that 'molecules having bromo and 2,3-dimethyl substituents on phenyl ring have established themselves as potent antimicrobial agents' [1]. This finding is structure-specific: the combination of a 2-bromo substituent with a 2,3-dimethyl pattern on the phenyl ring generates antimicrobial potency that is not replicated by compounds bearing only the dimethyl substitution without the bromo group, nor by bromo-substituted analogs lacking the 2,3-dimethyl geometry.

Antimicrobial QSAR Drug resistance

Bromo-vs-Chloro Halogen Comparison in Bis-Sulfonamide Aromatase Inhibitors – Quantified IC₅₀ Differential

In a series of 18 bis-sulfonamide aromatase inhibitors, the chloro-substituted analog (compound 15) exhibited an IC₅₀ of 50 nM, while the corresponding bromo-substituted analog (compound 16) showed an IC₅₀ of 60 nM—a 20% difference in favor of the chloro derivative [1]. Both compounds displayed sub-micromolar potency with a high safety index. This head-to-head comparison within the same scaffold demonstrates that while bromo is slightly less potent than chloro in this specific aromatase context, the bromo analog remains a highly potent inhibitor, and the bromo substituent may offer advantages in other parameters such as synthetic tractability, metabolic stability, or selectivity profiles that the chloro analog does not provide.

Aromatase inhibition Breast cancer Halogen SAR

3-Bromo Substitution on Benzenesulfonamide Enhances GluN2A-Selective NMDA Receptor Antagonism 2.5-Fold Over Lead Compound

Systematic variation of the benzenesulfonamide moiety of the GluN2A-selective NMDA receptor antagonist TCN-201 revealed that halogen atoms at the 3-position of the benzenesulfonamide ring confer high antagonistic activity. The 3-bromo derivative (compound 5i) achieved an IC₅₀ of 204 nM, representing a 2.5-fold improvement in antagonistic potency over the lead compound 2. This SAR finding was confirmed in two-electrode voltage clamp experiments using Xenopus laevis oocytes expressing GluN1a/GluN2A NMDARs [1].

NMDA receptor GluN2A antagonist CNS disorders

3′-Bromo Substituent on Steroid Sulfatase Inhibitors Achieves Low Nanomolar Potency – SAR Context for Bromo-Sulfonamide Selection

In a series of 17-benzenesulfonamide inhibitors of steroid sulfatase (STS), the 3′-bromo derivative achieved an IC₅₀ of 30 nM, ranking among the most potent reversible inhibitors in the series alongside the 3′-trifluoromethyl derivative (IC₅₀ = 23 nM). The 3′-bromo compound was characterized as a non-competitive inhibitor by kinetic analysis, suggesting binding at a secondary site outside the catalytic pocket [1]. This non-competitive mechanism is structurally dependent on the bromo substitution and may offer advantages in overcoming substrate competition. In a related STS study, a brominated benzenesulfonamide derivative showed an IC₅₀ of 74 nM in human JEG3 cell lysates [2].

Steroid sulfatase Breast cancer Non-competitive inhibition

Procurement-Driven Application Scenarios for 2-Bromo-N,3-dimethylbenzene-1-sulfonamide


Antimicrobial Lead Optimization Leveraging the Bromo-2,3-dimethyl Pharmacophore

For medicinal chemistry teams developing novel antimicrobial agents against drug-resistant Gram-positive and Gram-negative bacteria and Candida albicans, 2-bromo-N,3-dimethylbenzene-1-sulfonamide provides a validated starting scaffold. QSAR studies have confirmed that the combination of a bromo substituent with 2,3-dimethyl groups on the phenyl ring is a key structural determinant for antimicrobial potency, with molecular docking revealing critical electrostatic, hydrogen-bonding, and hydrophobic interactions at the target sites [1]. Procuring this specific compound—rather than the non-brominated N,3-dimethylbenzenesulfonamide (CAS 173020-15-0) or the non-methylated 2-bromo-N-methylbenzenesulfonamide (CAS 98192-14-4)—ensures that the essential pharmacophoric features are present at the outset of the SAR campaign.

Type II Diabetes Drug Discovery Targeting α-Glucosidase

Research groups pursuing α-glucosidase inhibitors for postprandial hyperglycemia management should select 2-bromo-N,3-dimethylbenzene-1-sulfonamide based on class-level evidence that bromination of benzenesulfonamide reduces α-glucosidase IC₅₀ by 2.6-fold (from 122.40 µg/mL to 47.70 µg/mL) compared to the non-brominated parent scaffold [1]. Compounds bearing the 2,3-dimethyl substitution on the phenyl ring have additionally been identified as antidiabetic agents in independent studies [2]. The combined bromo + 2,3-dimethyl pattern thus addresses two validated antidiabetic structural alerts within a single chemical entity, maximizing the probability of hit identification.

CNS Drug Development Targeting GluN2A-Containing NMDA Receptors

The bromine atom at the 2-position of the benzenesulfonamide ring aligns with SAR findings that 3-bromo substitution on benzenesulfonamide enhances GluN2A-selective NMDA receptor antagonism by 2.5-fold (IC₅₀ = 204 nM) relative to the parent scaffold [1]. For programs addressing anxiety, depression, or schizophrenia where GluN2A-containing NMDARs are implicated, 2-bromo-N,3-dimethylbenzene-1-sulfonamide offers a brominated benzenesulfonamide core that can be elaborated into potent, subunit-selective negative allosteric modulators. The N-methyl group provides a handle for further diversification while maintaining the bromo pharmacophore.

Steroid Sulfatase Inhibitor Programs for Hormone-Dependent Cancers

The 2-bromo substituent is consistent with SAR established for steroid sulfatase (STS) inhibitors, where 3′-bromo benzenesulfonamide derivatives achieve IC₅₀ values of 30–74 nM and operate through a non-competitive inhibition mechanism [1][2]. For breast cancer and other steroid-dependent cancer programs, procuring the 2-bromo-N,3-dimethyl scaffold provides a brominated benzenesulfonamide building block that can be further functionalized to generate potent, non-competitive STS inhibitors capable of binding outside the catalytic site—a mechanistic advantage over active-site-directed inhibitors that may face substrate competition.

Quote Request

Request a Quote for 2-Bromo-N,3-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.